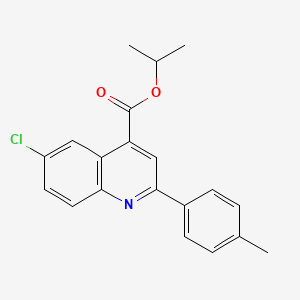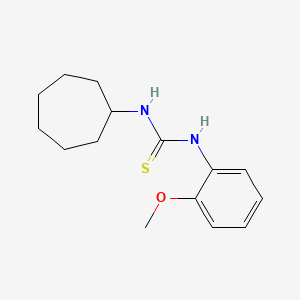![molecular formula C20H11N3O3 B5750094 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile, also known as NB001, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
The mechanism of action of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. Specifically, 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile inhibits the growth of cancer cells, induces apoptosis (programmed cell death), and reduces the expression of certain oncogenes (genes that promote cancer growth).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in lab experiments is its selectivity for cancer cells. This allows for the specific targeting and visualization of cancer cells, which can be useful in drug development and cancer research.
However, there are also limitations to the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in lab experiments. For example, the synthesis of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile can be complex and time-consuming, which can limit its availability for use in research. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile.
Zukünftige Richtungen
There are several future directions for the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile in scientific research. One potential direction is the development of new drugs for the treatment of cancer based on the structure of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile. Another direction is the use of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile as a diagnostic tool for the early detection of cancer.
Further studies are also needed to fully understand the mechanism of action of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile and its potential side effects. Additionally, research is needed to optimize the synthesis method for 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile to improve its availability for use in research.
Conclusion
In conclusion, 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is a synthetic compound with potential applications in various scientific research areas, including cancer imaging and drug development. While there are limitations to its use in lab experiments, the unique properties of 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile make it a promising candidate for further research and development.
Synthesemethoden
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile can be synthesized through a multistep process involving the reaction of 4-bromo-1-cyano-2-(5-nitrofuryl)benzene with 2-furylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been used in various scientific research applications due to its unique properties. One of the most promising applications is its use as a fluorescent probe for imaging of cancer cells. 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to selectively bind to cancer cells, allowing for their detection and visualization under a fluorescence microscope.
Another potential use for 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile is in the development of new drugs for the treatment of cancer. 4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further drug development.
Eigenschaften
IUPAC Name |
4-[(E)-1-cyano-2-[5-(2-nitrophenyl)furan-2-yl]ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c21-12-14-5-7-15(8-6-14)16(13-22)11-17-9-10-20(26-17)18-3-1-2-4-19(18)23(24)25/h1-11H/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMKGYNERHBWMA-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(dicyanomethylene)hydrazino]benzoic acid](/img/structure/B5750016.png)

![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)

![isopropyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5750040.png)

![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5750072.png)






